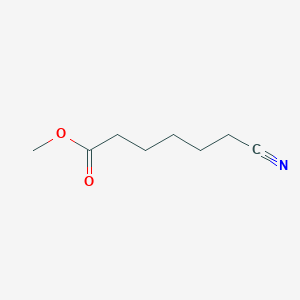

Methyl 6-cyanohexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-cyanohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFYOUFBNQTCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496920 | |

| Record name | Methyl 6-cyanohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17592-25-5 | |

| Record name | Methyl 6-cyanohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Cyanohexanoate and Its Structural Analogs

Classical and Established Synthesis Routes

Traditional methods for synthesizing methyl 6-cyanohexanoate typically involve sequential reactions to introduce the required functional groups onto an aliphatic carbon chain. These routes are characterized by their reliability and are well-documented in chemical literature.

A primary and widely utilized method for preparing this compound involves a two-step sequence: esterification of a halo-substituted carboxylic acid followed by a nucleophilic substitution to introduce the nitrile group. This strategy allows for the independent formation of each functional group.

The first step is the esterification of a 6-halohexanoic acid. For instance, 6-bromohexanoic acid can be converted to its corresponding methyl ester, methyl 6-bromohexanoate (B1238239). This is typically achieved through a Fischer esterification, where the carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. prepchem.com

The second step is the conversion of the halide to a nitrile. The resulting methyl 6-bromohexanoate undergoes a nucleophilic substitution reaction with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction, typically an SN2 process, displaces the bromide ion with a cyanide ion, yielding the final product, this compound. evitachem.com The choice of solvent is crucial, with polar aprotic solvents being preferred to facilitate the reaction.

| Reaction Step | Starting Material | Reagents | Product | Typical Conditions |

| Esterification | 6-Bromohexanoic acid | Methanol, Sulfuric Acid (catalyst) | Methyl 6-bromohexanoate | Reflux |

| Nitrile Formation | Methyl 6-bromohexanoate | Sodium Cyanide (NaCN) | This compound | Polar aprotic solvent |

The synthesis of this compound is fundamentally a conversion process starting from suitable precursors. 6-Bromohexanoic acid is a common and commercially available starting material for this purpose. evitachem.comnbinno.com

The conversion pathway is a clear illustration of functional group interconversion. The process begins with the protection of the carboxylic acid functionality via esterification, which prevents unwanted side reactions with the cyanide nucleophile in the subsequent step. A detailed procedure for the esterification of 6-bromohexanoic acid involves refluxing with methanol and a catalytic amount of sulfuric acid for several hours, followed by purification to yield methyl 6-bromohexanoate. prepchem.com This intermediate is then subjected to cyanidation. The reaction with sodium cyanide effectively replaces the bromine atom, a good leaving group, with the cyano group to form the target molecule. evitachem.com

Esterification and Nitrile Formation via Substitution Reactions

Contemporary and Environmentally Conscious Synthesis Strategies

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This includes the use of novel catalysts, biocatalytic transformations, and advanced synthetic designs.

To address the environmental concerns associated with using strong mineral acids like sulfuric acid, research has focused on alternative catalytic systems for esterification. Solid acid catalysts represent a significant advancement, offering advantages such as reusability, reduced corrosion, and simpler workup procedures.

One such example is the use of sulfonated activated carbon (AC-SO₃H) as a robust solid acid catalyst. mdpi.com Studies on the esterification of hexanoic acid, a close structural relative of 6-cyanohexanoic acid, have demonstrated the effectiveness of these catalysts. While commercial resin catalysts like Amberlyst-15 may show higher conversion for smaller acids, carbon-based catalysts exhibit comparable or superior performance for longer-chain carboxylic acids like decanoic acid, suggesting their potential utility for cyano-functionalized hexanoic acids. mdpi.com Another modern approach involves using condensing agents like 2-methyl-6-nitrobenzoic anhydride, which facilitates esterification under mild, neutral conditions, avoiding the need for strong acids and offering high yields and chemoselectivity. organic-chemistry.org

Table 2.1: Comparison of Catalysts in the Esterification of Aliphatic Acids with Ethanol mdpi.com

| Carboxylic Acid | Catalyst | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| Acetic Acid | AC-SO₃H | 10 | 78 |

| Acetic Acid | Amberlyst-15 | 10 | 86 |

| Hexanoic Acid | AC-SO₃H | 10 | ~50 |

| Hexanoic Acid | Amberlyst-15 | 10 | ~55 |

| Decanoic Acid | AC-SO₃H | 10 | 52 |

Biocatalysis offers a powerful and green alternative to traditional chemical methods for synthesizing and modifying organic compounds. nih.gov Enzymes operate under mild conditions (pH, temperature, and pressure) and exhibit high selectivity, reducing waste and by-product formation. nih.govresearchgate.net

For compounds related to this compound, several enzyme classes are relevant:

Nitrile Hydratases and Nitrilases : These enzymes are used for the hydration of nitriles. Nitrile hydratases convert nitriles to amides, while nitrilases achieve full hydrolysis to the corresponding carboxylic acid. researchgate.netrsc.org This provides a pathway from dinitrile precursors to cyano-carboxylic acids.

Lipases : These enzymes are widely used for esterification and aminolysis. Lipases can catalyze the formation of esters from carboxylic acids and alcohols, sometimes in situ, or mediate the reaction between an ester and an amine to form an amide. rsc.org

Transaminases (TAs) : These enzymes are instrumental in the synthesis of chiral amines from ketone precursors, requiring a sacrificial amine donor. mdpi.com This is crucial for producing optically active pharmaceutical intermediates.

Nitrile Reductases (NRs) : A more recently explored class of enzymes, NRs catalyze the reduction of nitriles directly to primary amines, offering a green alternative to metal hydride reagents. researchgate.net

Ene-Reductases : These enzymes have been employed in the asymmetric reduction of activated alkenes, such as β-cyanoacrylate esters, to produce enantiomerically pure precursors for pharmaceuticals like pregabalin (B1679071). acs.org

Table 2.2: Enzyme Classes for Transformations of Nitriles and Derivatives

| Enzyme Class | Transformation | Substrate Type | Product Type |

|---|---|---|---|

| Nitrilase | Hydrolysis | Nitrile | Carboxylic Acid |

| Nitrile Hydratase | Hydration | Nitrile | Amide |

| Lipase | Esterification/Aminolysis | Carboxylic Acid/Ester | Ester/Amide |

| Transaminase | Reductive Amination | Ketone | Chiral Amine |

The functional groups of this compound allow for its incorporation into larger, more complex molecular architectures. The nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, while the ester can be hydrolyzed, reduced, or converted to an amide. These transformations enable its use as a linker or a scaffold in the synthesis of complex targets. For example, research has documented the synthesis of highly functionalized molecules where a cyanohexanoate moiety is attached to complex heterocyclic systems. umn.edusmolecule.com These analogs are often investigated as intermediates in medicinal chemistry for the development of new therapeutic agents. smolecule.com

Table 2.3: Examples of Complex Structural Analogs

| Compound Name | Synthetic Context | Reference |

|---|---|---|

| Methyl 6-((1-(tert-Butyldimethylsilyl)-6,7-dimethoxy-9-oxo-9H-indeno[2,1-c]pyridin-3-yl)thio)-2-cyanohexanoate | A complex heterocyclic compound synthesized via multi-step reaction involving a cyanoalkyne. | umn.edu |

Multi-Step Convergent Synthesis for Complex Analogs

Stereoselective Synthesis and Chiral Control in Analogue Preparation

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, is a cornerstone of modern pharmaceutical and materials science. For analogs of this compound, introducing chirality can lead to compounds with specific biological activities or properties. Several advanced methods have been developed to control the stereochemistry during the synthesis of chiral cyano-esters.

Enzymatic reactions offer a highly selective approach. The use of Old Yellow Enzyme (OYE) for the reduction of β-cyano-α,β-unsaturated esters provides access to chiral saturated cyano-esters. rsc.org This biocatalytic method is valued for its high enantioselectivity under mild reaction conditions.

Another powerful strategy involves the use of chiral catalysts. Halogen-bonding catalysis with chiral halonium salts has been successfully applied in the asymmetric Mannich reaction of ketimines with cyanoesters. beilstein-journals.org This method allows for the synthesis of β-amino cyanoesters with adjacent stereocenters, achieving good yields and enantiomeric excess (ee) of up to 86%. beilstein-journals.org The choice of a non-polar solvent like toluene (B28343) was found to be crucial for achieving higher stereoselectivity. beilstein-journals.org

Synergistic catalysis, combining a palladium catalyst with a chiral phase-transfer catalyst, enables the asymmetric synthesis of chiral acyclic nitriles that possess an α-all-carbon quaternary stereocenter. acs.org This method starts from allyl 2-cyanoacetates and proceeds under mild conditions, demonstrating scalability to the gram-scale. acs.org

Furthermore, copper-catalyzed asymmetric hydroamination of α,β-unsaturated nitriles provides a direct route to chiral β-amino nitriles with high regio- and enantiocontrol, often exceeding 90% ee. chinesechemsoc.org This approach is versatile and tolerates a wide range of functional groups on the aromatic rings of the substrates. chinesechemsoc.org

The following table details various stereoselective methods for preparing chiral cyano-esters and related nitrile-containing compounds.

| Method | Catalyst / Reagent | Substrate Type | Stereochemical Outcome | Reference |

| Enzymatic Reduction | Old Yellow Enzyme (OYE) | β-Cyano-α,β-unsaturated esters | Chiral saturated cyano-esters | rsc.org |

| Halogen-Bonding Catalysis | Chiral Bromonium Salt | Ketimine and Cyanoester | β-Amino cyanoesters (up to 86% ee) | beilstein-journals.org |

| Synergistic Catalysis | Palladium and Chiral Phase-Transfer Catalyst | Allyl 2-cyanoacetates | Acyclic nitriles with α-quaternary stereocenters | acs.org |

| Asymmetric Hydroamination | Copper and Chiral Ligand | α,β-Unsaturated nitriles | Chiral β-amino nitriles (>90% ee) | chinesechemsoc.org |

| Diastereoselective Alkylation | Chiral Auxiliary | Chiral 2-cyano esters | α,β-diamino acids | acs.org |

| Carbene Catalysis | N-Heterocyclic Carbene (NHC) | β,β-Disubstituted enals and aromatic thiols | Chiral β-nitrile carboxylic esters | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Transformation Studies of Methyl 6 Cyanohexanoate

Methyl 6-cyanohexanoate is a bifunctional molecule containing both an ester and a nitrile group. This unique structural arrangement allows for a diverse range of chemical transformations, targeting either functional group independently or in concert. The reactivity of this compound is a subject of interest for synthetic chemists aiming to construct more complex molecular architectures. This article explores the chemical reactivity and transformation pathways of this compound, focusing on the reactions of its functional groups and radical-mediated processes.

Mechanistic Investigations and Theoretical Studies on Methyl 6 Cyanohexanoate Reactions

Theoretical chemistry offers powerful tools to model and predict the behavior of molecules in chemical reactions. For a compound like Methyl 6-cyanohexanoate, which contains both a nitrile and an ester functional group, computational studies can unravel the complex interplay between these two reactive centers.

Computational Chemistry Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular energies and properties. d-nb.info For reactions involving this compound, DFT methods like B3LYP or M06-2X are employed to compute the reaction energetics, providing a quantitative picture of the thermodynamic and kinetic feasibility of various transformation pathways. researchgate.netresearchgate.net These calculations determine the energies of reactants, products, intermediates, and transition states.

For instance, in the hydrolysis of the ester group or the reduction of the nitrile group, DFT can calculate the change in Gibbs free energy (ΔG) to predict the spontaneity of the reaction under specific conditions. The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed, can be determined by calculating the energy difference between the reactants and the transition state. researchgate.net This is crucial for understanding reaction rates. Studies on similar bifunctional molecules show that the choice of functional and basis set, such as 6-311+G(d,p), is critical for achieving results that correlate well with experimental data. nih.gov The reaction energetics for a hypothetical reaction, such as an intramolecular cyclization, can be modeled to assess its viability compared to intermolecular reactions.

Table 1: Hypothetical DFT-Calculated Reaction Energetics for a Reaction of this compound (Note: This data is illustrative and based on typical values for similar reactions.)

| Reaction Pathway | Reactant Complex (kcal/mol) | Transition State (kcal/mol) | Product Complex (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

| Ester Hydrolysis | 0.0 | +22.5 | -15.0 | 22.5 | -15.0 |

| Nitrile Reduction | 0.0 | +30.8 | -45.2 | 30.8 | -45.2 |

| Intramolecular Cyclization | 0.0 | +35.9 | -5.7 | 35.9 | -5.7 |

Identifying the transition state (TS) is fundamental to understanding a reaction mechanism. pearson.com A transition state is a first-order saddle point on the potential energy surface (PES), representing the highest energy point along the minimum energy reaction path. bath.ac.uk Computational chemists locate the TS geometry and verify it by frequency calculations, where a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. bath.ac.uk

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This analysis maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species. researchgate.net For a reaction of this compound, such as a nucleophilic attack on the carbonyl carbon, the IRC plot would visualize the continuous structural changes, including bond formation and breaking, as the reaction progresses. wisc.edu This provides a detailed, step-by-step "movie" of the molecular transformation. wisc.edu

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms, defined as the ratio of the reaction rate of a compound with a lighter isotope to that of its heavier isotope (kL/kH). wikipedia.org Theoretical calculations can predict KIEs by analyzing the changes in zero-point vibrational energies (ZPE) between the ground state and the transition state for isotopically labeled molecules. baranlab.orgprinceton.edu

For example, to determine if a C-H bond adjacent to the nitrile group (at the C6 position) is broken in the rate-determining step of a reaction, one could computationally model the reaction using both hydrogen and its heavier isotope, deuterium (B1214612). A significant primary KIE (typically >2) would be predicted if this bond is broken in the transition state. core.ac.uk Conversely, a small or negligible KIE (close to 1) would suggest that the bond is not significantly altered during the rate-limiting step. princeton.edu Secondary KIEs, where the isotopic substitution is on an atom not directly involved in bond breaking, can also provide valuable information about changes in hybridization at the transition state. wikipedia.org Computational studies on related systems have shown that KIEs are sensitive to the structure of the transition state. rsc.org

Transition State Elucidation and Reaction Coordinate Analysis

Spectroscopic and Spectrometric Interrogation of Reaction Intermediates

While computational studies provide theoretical models, spectroscopic and spectrometric techniques offer direct experimental evidence of molecular structures and transformations. These methods are indispensable for identifying transient intermediates and tracking the progress of reactions involving this compound.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling

Mass spectrometry (MS) is a key technique for molecular weight determination and structural elucidation based on the fragmentation of molecules. miamioh.edu In Electron Impact (EI) mass spectrometry, this compound would produce a molecular ion peak (M+) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group, leading to the loss of the methoxy (B1213986) group (-OCH₃, m/z 31) or the cyanoalkyl chain. libretexts.org

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Loss of the cyano group: Cleavage leading to the loss of a CN radical.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 141 | [M]+ | Molecular Ion |

| 110 | [M - OCH₃]+ | Alpha-cleavage |

| 83 | [M - C₄H₈]+ | McLafferty Rearrangement Fragment |

| 59 | [CH₃OCO]+ | Alpha-cleavage |

Isotopic labeling is a powerful extension of mass spectrometry used to trace the path of atoms through a reaction or fragmentation process. By synthesizing this compound with a stable isotope, such as ¹³C at the nitrile carbon or deuterium (D) at a specific position, one can follow the label in the resulting fragments. sigmaaldrich.comnih.gov For example, if a fragment's mass shifts by one unit when the ¹³C-labeled compound is analyzed, it confirms that the nitrile carbon is retained in that fragment. biorxiv.org This technique provides unambiguous evidence for proposed fragmentation mechanisms and helps in understanding complex rearrangements. nih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Changes

NMR and IR spectroscopy are fundamental tools for monitoring the structural evolution of a molecule during a chemical reaction. magritek.com

Infrared (IR) Spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would show strong absorption bands for the C≡N stretch (around 2240 cm⁻¹) and the C=O stretch of the ester (around 1735 cm⁻¹). libretexts.orglibretexts.org During a reaction, such as the hydrolysis of the ester to a carboxylic acid, the C=O peak at 1735 cm⁻¹ would decrease in intensity, while a new, broad O-H stretch (around 3300-2500 cm⁻¹) and a C=O stretch for the acid (around 1710 cm⁻¹) would appear. libretexts.org This allows for real-time monitoring of the conversion. nih.govsci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C). nih.gov For this compound, distinct signals would be observed for the methyl ester protons (~3.6 ppm), the methylene (B1212753) protons adjacent to the ester and nitrile groups, and the other methylene protons in the chain. rsc.org The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon (~174 ppm) and the nitrile carbon (~119 ppm). dalalinstitute.com

By acquiring NMR spectra at different time points during a reaction, one can observe the disappearance of reactant signals and the emergence of signals corresponding to intermediates and products. magritek.com For example, in the reduction of the nitrile to a primary amine, the ¹H NMR would show the appearance of a new signal for the -CH₂NH₂ protons, while the signal for the α-protons to the nitrile would shift. This allows for the quantification of reactants and products over time, providing kinetic data for the reaction. magritek.com

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 6 Cyanohexanoate

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for separating methyl 6-cyanohexanoate from reaction mixtures, starting materials, and potential byproducts, as well as for its quantification.

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantification capabilities.

For unequivocal identification, GC is often hyphenated with Mass Spectrometry (GC-MS). diabloanalytical.com In GC-MS, after separation in the GC column, the analyte molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern provides a molecular fingerprint that allows for confident structural confirmation. The analysis of related compounds, such as other methyl esters and cyanoacetates, has demonstrated the suitability of GC-MS for identification in complex mixtures. oup.comresearchgate.net

A typical GC-MS analysis for this compound would involve injection into a heated port, separation on a non-polar or medium-polarity capillary column, and subsequent detection by the mass spectrometer.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Injector Temp. | 250 °C |

| Oven Program | Initial 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-300 |

| Expected Retention Time | Dependent on exact conditions, but would elute after shorter chain esters |

High-Performance Liquid Chromatography (HPLC) and Hyphenated LC-Mass Spectrometry (LC-MS)

For less volatile derivatives or for analyses where derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) offers a robust alternative. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode for this type of analyte. sielc.com Detection can be achieved using a UV detector if the analyte possesses a suitable chromophore, although this compound lacks a strong one. Therefore, a more universal detector like a Refractive Index (RI) detector or, more powerfully, a mass spectrometer is preferred. ekb.eg

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. epa.gov This is particularly useful for analyzing complex matrices and confirming the identity of the analyte without ambiguity. Electrospray ionization (ESI) is a common ionization technique for LC-MS that is gentle enough to often keep the molecule intact, allowing for the observation of the molecular ion.

Table 2: Representative HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30-40 °C |

| Detector | Mass Spectrometer (MS) or Refractive Index (RI) |

| Injection Volume | 10 µL |

| Ionization (LC-MS) | Electrospray Ionization (ESI), positive mode |

Spectroscopic and Diffraction-Based Characterization

Spectroscopic techniques are essential for the detailed structural elucidation of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, the signals for the different methylene (B1212753) groups (-CH₂-) in the aliphatic chain would appear as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing ester and nitrile groups. The methyl protons of the ester group would appear as a distinct singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester and the nitrile carbon would have characteristic downfield chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on standard chemical shift increments. Solvent: CDCl₃.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Protons | ||||

| H-a | -OCH₃ | ~3.67 | Singlet | 3H |

| H-b | -CH₂-C=O | ~2.32 | Triplet | 2H |

| H-c | -CH₂-CN | ~2.35 | Triplet | 2H |

| H-d, e | -CH₂-CH₂-CH₂- | ~1.5-1.8 | Multiplet | 4H |

| ¹³C NMR | Assignment | Predicted δ (ppm) | ||

| Carbons | ||||

| C-1 | C=O | ~173 | ||

| C-2 | C≡N | ~119 | ||

| C-3 | -OCH₃ | ~51 | ||

| C-4 | -CH₂-C=O | ~33 | ||

| C-5 | -CH₂-CN | ~24 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. epa.gov The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of specific bonds. For this compound, FTIR is used to confirm the presence of the crucial nitrile (C≡N) and ester (C=O) functionalities. The absence of impurities, such as a broad O-H stretch, can also confirm the integrity of the sample.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| ~2950-2850 | C-H (sp³) | Stretching | Medium-Strong |

| ~2245 | C≡N | Stretching | Medium |

| ~1740 | C=O (Ester) | Stretching | Strong |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions. mdpi.com While XRD is a powerful tool for unambiguous structure determination, its application is contingent upon the ability to grow a suitable single crystal of the analyte. mdpi.com

If a single crystal of this compound were analyzed, the resulting data would provide a complete crystallographic information file (CIF), detailing parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is invaluable for understanding packing effects and solid-state properties. Currently, specific crystallographic data for this compound is not widely available in public databases, but the analysis of structurally related molecules demonstrates the potential of this technique. dcu.ie

Advanced Hyphenated Techniques for Comprehensive Structural Information

The definitive characterization and structural elucidation of chemical compounds like this compound rely on the synergy of separation and spectroscopic techniques. nih.gov Hyphenated techniques, which couple a separation method (like gas or liquid chromatography) with a spectroscopic detection method (like mass spectrometry or nuclear magnetic resonance), are indispensable tools for providing comprehensive structural information. nih.govajrconline.org These methods offer enhanced sensitivity and resolution, making them ideal for identifying and quantifying compounds even in complex mixtures. numberanalytics.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. impactfactor.org It combines the high-resolution separation capability of gas chromatography with the unparalleled identification power of mass spectrometry. researchgate.net For a compound like this compound, GC is an ideal separation technique due to the volatility of the methyl ester.

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase of the column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized. The most common ionization technique is electron ionization (EI), which bombards the molecule with high-energy electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular "fingerprint." The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that is used for structural confirmation. The molecular ion peak (M+) confirms the molecular weight, while the fragment ions provide evidence for specific functional groups and the carbon skeleton.

Interactive Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| Molecular Ion [M]⁺ | [C₈H₁₃NO₂]⁺ | 155 |

| [M-31]⁺ | Loss of methoxy (B1213986) group (-OCH₃) | 124 |

| [M-59]⁺ | Loss of methoxycarbonyl group (-COOCH₃) | 96 |

| [M-29]⁺ | Loss of ethyl group (-CH₂CH₃) | 126 |

Note: The fragmentation pattern provides strong evidence for the presence of the methyl ester and the aliphatic chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that may not be suitable for GC analysis or for analyses requiring higher sensitivity in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. mdpi.comsaspublishers.com Coupling LC with tandem mass spectrometry (MS/MS) further enhances selectivity and structural confirmation. nih.gov

In an LC-MS/MS experiment, this compound would first be separated on an LC column. The eluent would then be directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI), which generates protonated molecules, [M+H]⁺, with minimal fragmentation. In the first stage of the tandem mass spectrometer, this protonated molecule (the precursor ion) is selected. It is then passed into a collision cell, where it is fragmented by collision-induced dissociation. The resulting product ions are analyzed in the second stage of the mass spectrometer. This Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. lcms.czshimadzu.com

Interactive Table 2: Hypothetical LC-MS/MS Transitions for this compound

| Parameter | Value / Description |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | 156.1 m/z ([C₈H₁₃NO₂ + H]⁺) |

| Product Ion 1 (Q3) | 124.1 m/z (Loss of methanol (B129727), CH₃OH) |

| Product Ion 2 (Q3) | 96.1 m/z (Loss of carbomethoxy group, HCOOCH₃) |

Note: The specific transitions from precursor to product ions are highly characteristic of the analyte, allowing for confident identification and quantification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The online coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy represents a pinnacle in structural analysis, providing unambiguous structural elucidation directly from a separated mixture. nih.govjchps.com While LC-MS provides information about molecular weight and fragmentation, LC-NMR provides detailed information about the carbon-hydrogen framework of the molecule. ox.ac.uk

After separation on the HPLC, the eluent containing this compound flows through a specialized NMR flow cell. Here, ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (like HSQC or HMBC) can be performed. These experiments reveal the exact number and type of protons and carbons, as well as their connectivity, allowing for a complete and definitive structural assignment. ox.ac.ukazooptics.com

Interactive Table 3: Predicted ¹H NMR Data for this compound

| Proton Group | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| -COOCH₃ | ~3.67 | Singlet | 3H |

| -CH₂-CN | ~2.45 | Triplet | 2H |

| -CH₂-COO | ~2.32 | Triplet | 2H |

| -CH₂-CH₂-CH₂- | 1.45 - 1.75 | Multiplet | 6H |

Interactive Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Group | Chemical Shift (δ) ppm (Predicted) |

| -C=O (Ester) | ~173.5 |

| -C≡N (Nitrile) | ~119.8 |

| -OCH₃ | ~51.5 |

| -CH₂-COO | ~33.8 |

| -CH₂- (adjacent to CH₂COO) | ~28.4 |

| -CH₂- (adjacent to CH₂CN) | ~25.1 |

| -CH₂- (central) | ~24.2 |

| -CH₂-CN | ~17.0 |

Note: NMR data provides unparalleled detail on the molecular skeleton, confirming the presence and position of the ester and nitrile functional groups and the arrangement of the intervening methylene units.

Applications of Methyl 6 Cyanohexanoate in Advanced Organic Synthesis

Intermediate in Fine Chemical Synthesis and Manufacturing

Methyl 6-cyanohexanoate serves as a crucial intermediate in the synthesis and manufacturing of fine chemicals, which are high-purity, low-volume substances used in specialized applications. rsc.orgsigmaaldrich.comscispace.com Its utility stems from the ability to selectively transform its two functional groups into other valuable moieties.

One of the most significant applications is its potential role as a precursor to Adipic Acid . wikipedia.orgnih.gov Adipic acid is a dicarboxylic acid of major industrial importance, primarily used in the production of Nylon-6,6. wikipedia.org The synthesis pathway involves the hydrolysis of both the terminal nitrile group and the methyl ester group of this compound to yield the corresponding dicarboxylic acid. googleapis.com This route is part of ongoing research into more sustainable and alternative methods for producing key industrial monomers. rsc.org

Furthermore, the derivatives of this compound are explored for the synthesis of specialty polymers . mdpi.comroutledge.com By transforming the nitrile and ester groups, monomers suitable for polycondensation or other polymerization reactions can be created. For instance, reduction of the nitrile to an amine and hydrolysis of the ester to a carboxylic acid would yield 7-aminoheptanoic acid, a monomer for producing specialty polyamides. molaid.comgoogle.com This versatility allows for the creation of polymers with tailored properties for high-performance applications. routledge.com There is also potential for its use in creating intermediates for agrochemicals , where specific functional groups are required for biological activity. smolecule.comarkema.comagropages.com

Table 1: Key Transformations in Fine Chemical Synthesis

| Starting Material | Reaction | Product | Application |

|---|---|---|---|

| This compound | Hydrolysis | Adipic Acid | Nylon-6,6 Production |

Building Block for the Construction of Complex Organic Molecules

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled to create more complex structures. sigmaaldrich.comhilarispublisher.com this compound is an excellent example of such a building block due to its linear six-carbon chain and the distinct reactivity of its terminal functional groups. smolecule.com

The synthetic utility of this compound is centered on the selective manipulation of its ester and nitrile functionalities:

The Nitrile Group (-C≡N): This group can undergo several important transformations. It can be:

Hydrolyzed under acidic or basic conditions to form a carboxylic acid.

Reduced to a primary amine (-CH₂NH₂) using various reducing agents like hydrogen gas with a catalyst. evitachem.com

The Methyl Ester Group (-COOCH₃): This group can be:

Hydrolyzed to a carboxylic acid.

Reduced to a primary alcohol (-CH₂OH).

Undergo transesterification with other alcohols.

This dual reactivity allows chemists to use this compound in multi-step syntheses to construct molecules with precise functionalities at either end of a six-carbon chain. greenesoxford.com For example, a chemist could selectively reduce the nitrile to an amine while keeping the ester intact, or vice-versa, enabling the stepwise addition of other molecular fragments. This controlled approach is fundamental to the synthesis of complex natural products and other intricate organic targets.

Precursor for Pharmaceutical Intermediates and Biologically Relevant Compounds

A "precursor" in chemistry is a compound that participates in a reaction to produce another compound, often a more complex one with specific biological activity. unodc.orgacs.org this compound and its close structural relatives serve as precursors in the synthesis of pharmaceutical intermediates. evitachem.comthieme-connect.com

A notable application is in the synthesis of precursors for GABA analogues like Pregabalin (B1679071). acs.orgacs.org Pregabalin is a drug used to treat epilepsy, neuropathic pain, and fibromyalgia. The synthesis of its key intermediate, (S)-ethyl 3-cyano-5-methylhexanoate, involves related cyanoester compounds. acs.orgacs.orglookchem.com The methodologies developed for these syntheses, often involving chemoenzymatic processes for stereoselectivity, highlight the importance of cyano-functionalized esters in accessing chiral building blocks for pharmaceuticals. acs.orgacs.org

Furthermore, the transformation of this compound into derivatives like 7-aminoheptanoic acid provides a route to compounds that can be incorporated into larger, biologically active molecules. google.com The ability to introduce an amino group and a carboxylic acid function is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate or to enable its interaction with biological targets. monash.edu A patent has described the synthesis of (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate, a key intermediate for hypolipidemic and hypocholesterolemic agents, showcasing the utility of such cyano-containing hexanoate (B1226103) structures in drug discovery. google.com

Table 2: Examples of Pharmaceutical Precursor Applications

| Precursor Type | Target Molecule Class | Example Drug | Therapeutic Area |

|---|---|---|---|

| Cyano-functionalized ester | GABA Analogue | Pregabalin | Neurology, Pain Management |

Contribution to the Development of Novel Synthetic Reagents and Methodologies

The value of a chemical compound can also be measured by its role in advancing the science of chemistry itself. This compound and similar bifunctional molecules serve as useful substrates for testing and developing new synthetic methods and reagents. diva-portal.org

For instance, the selective transformation of one functional group in the presence of another (chemoselectivity) is a significant challenge in organic synthesis. Molecules like this compound are ideal test substrates for new catalysts or reagents designed to achieve such selectivity. Research into the chemoenzymatic asymmetric reduction of related β-cyanoacrylate esters, for example, uses these substrates to develop greener and more efficient synthetic routes to chiral molecules. acs.orgacs.org This work not only provides a pathway to specific products like pregabalin precursors but also expands the toolkit of synthetic chemists with new, highly selective enzymes (ene-reductases). acs.org

Similarly, developing new catalytic systems for oxidation or hydrogenation often relies on testing them with a range of substrates to understand their scope and limitations. researchgate.net The presence of both a nitrile and an ester in this compound allows researchers to evaluate a catalyst's tolerance for these common functional groups while targeting other parts of a molecule, or to study the selective reduction or oxidation of the nitrile or ester itself. These studies contribute to the broader knowledge base of organic synthesis, enabling the creation of more efficient and sustainable chemical processes for the future. nih.govresearchgate.net

Future Directions and Emerging Research Paradigms

Innovations in Sustainable and Efficient Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing methyl 6-cyanohexanoate and related compounds is a key area of research. Traditional synthetic routes often involve harsh reagents and generate significant waste. researchgate.net Modern approaches, guided by the principles of green chemistry, aim to mitigate these issues. nih.govtmv.ac.in

Biocatalysis: One promising avenue is the use of enzymes as catalysts. Biocatalytic processes are typically performed in water at ambient temperature and pressure, reducing energy consumption and the need for hazardous organic solvents. researchgate.net For instance, the synthesis of methyl 6-aminohexanoate, a derivative of this compound, has been achieved from ε-caprolactone in a one-pot process using three enzymatic steps. researchgate.net Enzymes like transaminases are effective for stereoselective amination, a key step in producing chiral amines from aldehydes or ketones. researchgate.net Whole-cell biocatalysts are also being explored as a cost-effective alternative to isolated enzymes. mdpi.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.orgunicam.it This technology allows for precise control over reaction parameters, leading to higher yields and purities. rsc.org The synthesis of various organic compounds, including derivatives of this compound, can be streamlined and intensified using flow reactors. goflow.at

Green Solvents and Catalysts: Research is ongoing to replace hazardous solvents and reagents with greener alternatives. tmv.ac.in This includes the use of water, supercritical fluids, and ionic liquids as reaction media. tmv.ac.in The development of novel, non-toxic, and recyclable catalysts, such as iron-based systems, is also a significant focus. rsc.org For example, a halide-free cooperative catalyst system using an iron(III) benzoate (B1203000) complex has been reported for the ring-opening of epoxides by carboxylic acids, a reaction relevant to the functionalization of molecules like this compound. rsc.org

Table 1: Comparison of Synthetic Methodologies for Nitrile Compounds

| Methodology | Advantages | Challenges | Relevant Research Areas |

|---|---|---|---|

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste. researchgate.net | Enzyme stability and cost, substrate scope limitations. mdpi.com | Enzymatic synthesis of amino acid derivatives. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. rsc.orgunicam.it | Initial setup cost, potential for clogging. | Intensified synthesis of organic intermediates. goflow.at |

| Green Catalysis | Use of non-toxic, recyclable materials, reduced environmental impact. nih.govtmv.ac.in | Catalyst deactivation, separation from product. | Iron-catalyzed reactions, use of green solvents. rsc.org |

Exploration of Novel Reactivity Profiles and Catalytic Systems

This compound possesses two key functional groups, a methyl ester and a nitrile, which allow for a wide range of chemical transformations. evitachem.comsmolecule.com Research is focused on exploring new reactions and developing advanced catalytic systems to selectively functionalize this molecule.

Functional Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic compounds. evitachem.comsmolecule.com The ester group can undergo hydrolysis, transesterification, or reduction to an alcohol. smolecule.com The development of selective catalysts is crucial for controlling the reactivity of these functional groups independently.

C-H Functionalization: A significant area of modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. Palladium-catalyzed C-H arylation has been successfully applied to the β-methyl group of alanine (B10760859) derivatives, demonstrating the potential for similar transformations on aliphatic chains like that in this compound. rsc.org

Novel Catalytic Systems: The design of new catalysts is central to unlocking novel reactivity. This includes the development of catalysts for asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. nih.gov For example, nickel-catalyzed nucleophilic substitution reactions have been used to synthesize a variety of organic compounds. caltech.edu Iridium-catalyzed reactions are also being explored for various transformations. thieme-connect.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Retrosynthesis and de novo Design: AI algorithms are being developed to assist in the design of synthetic routes to target molecules, a process known as retrosynthesis. whiterose.ac.ukengineering.org.cn These tools can propose multiple synthetic pathways, taking into account factors like reaction feasibility and the availability of starting materials. whiterose.ac.uk Furthermore, AI can be used for de novo design, generating novel molecular structures with desired properties. whiterose.ac.uk For nitrile-containing compounds, computational models are expected to play a key role in designing new therapeutics by predicting their pharmacological properties. numberanalytics.com

Data-Driven Discovery: The integration of AI with automated synthesis platforms has the potential to create fully autonomous systems for chemical discovery. nih.gov These systems can design, execute, and analyze experiments in a closed loop, rapidly exploring vast chemical spaces to identify new molecules and reactions.

Table 2: Applications of AI/ML in Chemical Synthesis

| Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Reaction Prediction | Predicting the products, yields, and optimal conditions for chemical reactions. fortunejournals.comdartmouth.edu | Faster optimization of synthetic routes to derivatives of this compound. |

| Retrosynthesis Planning | Designing efficient synthetic pathways to a target molecule. whiterose.ac.ukengineering.org.cn | Identification of novel and more efficient ways to synthesize complex molecules from this compound. |

| De Novo Molecular Design | Generating new molecules with specific desired properties. whiterose.ac.uk | Design of new materials and functional molecules based on the this compound scaffold. |

Potential in Advanced Materials Science and Functional Molecule Design

The bifunctional nature of this compound makes it a valuable building block for the synthesis of advanced materials and functional molecules.

Polymer Synthesis: The ester and nitrile groups can be modified to create monomers for polymerization. For example, the hydrolysis of the ester to a carboxylic acid and the reduction of the nitrile to an amine would yield 6-aminohexanoic acid, a monomer for the production of Nylon-6. The lipase-catalyzed synthesis of polyesters and polyamides from biomass-derived monomers is an active area of research. mdpi.com Functional initiators containing cyano groups have also been investigated for radical polymerization. researchgate.net

Functional Molecules: The reactivity of the functional groups in this compound allows for its incorporation into more complex molecules with specific functions. smolecule.com For example, it can serve as a scaffold for the synthesis of pharmaceutical intermediates and other biologically active compounds. smolecule.comgoogle.com The nitrile group is a key functional group in many drug candidates, contributing to their potency and selectivity. numberanalytics.com

Advanced Materials: The ability to form polymers and other complex structures from this compound opens up possibilities for creating new materials with tailored properties. This could include biodegradable polymers, functional coatings, and materials for biomedical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-cyanohexanoate, and how do reaction conditions influence yield?

- Answer: The primary method involves nucleophilic substitution of ethyl 6-chlorohexanoate with sodium cyanide in dimethyl sulfoxide (DMSO) at 95–100°C for 1 hour, achieving a 90% yield . Key factors include solvent polarity (DMSO enhances cyanide nucleophilicity), temperature control, and stoichiometric ratios. Alternative routes (e.g., halide displacement in aliphatic systems) may require optimization of solvent systems and catalysts.

Q. What analytical techniques are recommended for characterizing this compound?

- Answer:

- NMR spectroscopy (¹H/¹³C): Confirms structural integrity, e.g., δH 2.35 ppm (t, J=7.2 Hz) for methylene protons adjacent to the ester group .

- IR spectroscopy: Peaks at ~2247 cm⁻¹ (C≡N stretch) and ~1715 cm⁻¹ (ester C=O) .

- Mass spectrometry (FAB-MS): Molecular ion peaks (e.g., m/z 313 for related compounds) verify molecular weight .

- GC-MS/HPLC: Assess purity and quantify byproducts.

Q. How should this compound be handled to ensure stability during storage?

- Answer: Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile or ester groups. Use desiccants and monitor stability via periodic GC analysis. Stability studies under varying humidity/temperature conditions can establish degradation kinetics .

Q. What are the key applications of this compound in organic synthesis?

- Answer: It serves as a precursor for:

- Amines: Via nitrile reduction (e.g., LiAlH₄ or catalytic hydrogenation).

- Carboxylic acids: Through hydrolysis (acid/base conditions).

- Peptide analogs: As a protected intermediate in medicinal chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties across studies?

- Answer: Conduct systematic reviews (e.g., COSMOS-E framework) to compare methodologies, assess measurement techniques (e.g., calibration standards), and perform meta-analyses. Controlled replication studies using standardized protocols (e.g., purity of reagents, solvent grades) can isolate variables causing discrepancies .

Q. What strategies optimize the purification of this compound from complex reaction mixtures?

- Answer:

- Column chromatography: Use gradients of ethyl acetate/hexane (1:3) for high-resolution separation .

- Fractional distillation: Effective if boiling points differ significantly from byproducts.

- Recrystallization: Solvent selection (e.g., hexane/EtOAc) depends on solubility profiles.

Q. How does the steric and electronic nature of the nitrile group influence reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing nitrile group reduces electron density at the β-carbon, directing metal-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the hexanoate chain may necessitate bulky ligands (e.g., SPhos) or elevated temperatures. DFT calculations can model transition states to predict regioselectivity .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic environments?

- Answer:

- Density Functional Theory (DFT): Models transition states for substitution reactions.

- COSMO-RS: Predicts solvent effects on reaction kinetics.

- Molecular Dynamics (MD): Simulates solvation dynamics and steric interactions. Validate with experimental kinetic data .

Q. How can researchers design experiments to study the hydrolysis kinetics of this compound under varying pH conditions?

- Answer: Use buffer solutions (pH 1–13) and monitor hydrolysis via:

- Titration: Quantify carboxylic acid formation.

- UV-Vis spectroscopy: Track nitrile conversion at specific wavelengths.

- Arrhenius analysis: Determine activation energy for acid/base-catalyzed pathways .

Methodological Considerations

- Experimental Design: Incorporate controls (e.g., inert solvent blanks) to distinguish thermal degradation from reaction outcomes.

- Data Analysis: Use statistical tools (e.g., ANOVA) to evaluate significance of variables (temperature, solvent) on yield/purity .

- Safety Protocols: Follow PPE guidelines (e.g., NIOSH-approved respirators, chemical-resistant gloves) when handling cyanide precursors or reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.